
(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H9ClN2O3 It is a derivative of hydrazine, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride typically involves the following steps:
Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form a diazonium salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. The product is usually isolated by filtration or centrifugation, followed by drying under vacuum .
Análisis De Reacciones Químicas
Types of Reactions: (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Reduction: (4-Methoxy-3-aminophenyl)hydrazine hydrochloride.
Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .
Comparación Con Compuestos Similares
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Nitrophenyl)hydrazine hydrochloride
- (3-Methoxyphenyl)hydrazine hydrochloride
Comparison: (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the nitro group enhances its electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions, while the methoxy group provides steric hindrance and influences its solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C7H10ClN3O3 |
|---|---|
Peso molecular |
219.62 g/mol |
Nombre IUPAC |
(4-methoxy-3-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9N3O3.ClH/c1-13-7-3-2-5(9-8)4-6(7)10(11)12;/h2-4,9H,8H2,1H3;1H |
Clave InChI |
HTLVPYVLZYPBHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NN)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


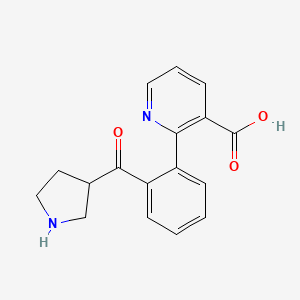

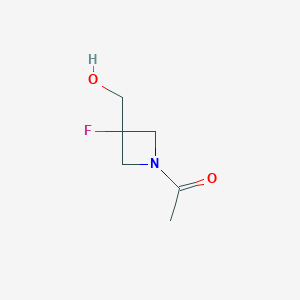

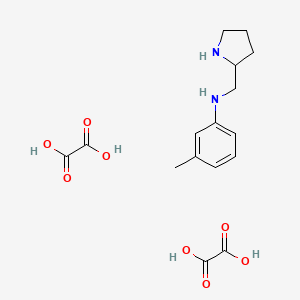



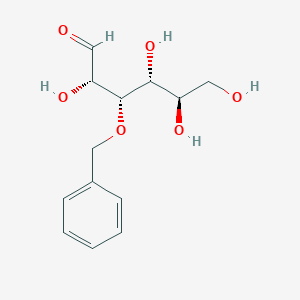
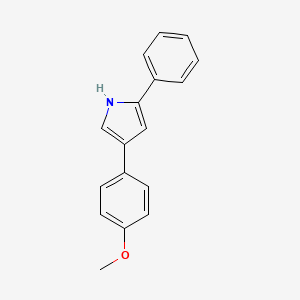
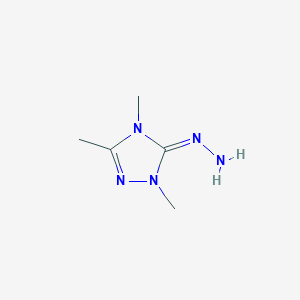
![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)


